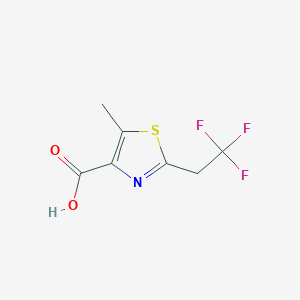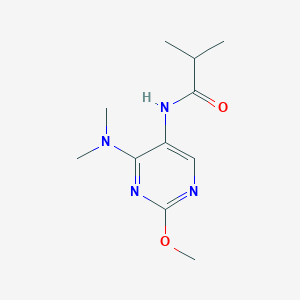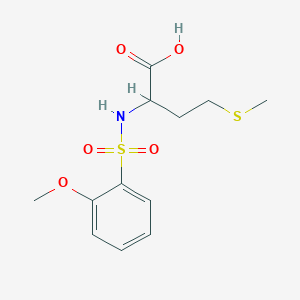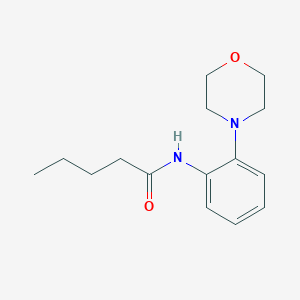![molecular formula C13H14ClN3OS B2798446 N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine CAS No. 338960-34-2](/img/structure/B2798446.png)
N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine, also known as CP-154,526, is a selective non-peptide antagonist of the corticotropin-releasing factor (CRF) receptor. It was first synthesized in the 1990s by Pfizer and has since been used extensively in scientific research to better understand the role of CRF in various physiological and pathological conditions.
Applications De Recherche Scientifique
Mechanisms of Toxicity and Environmental Fate
- Paraquat Poisonings and Lung Toxicity: Research on Paraquat, a herbicide with a sulfinyl group similar to the query compound, highlights its accumulation in the lungs and toxic effects through redox cycling and oxidative stress generation, emphasizing the need for understanding the toxicodynamics of such compounds (R. Dinis-Oliveira et al., 2008).
Biopolymer Modification for Pharmaceutical Applications
- Xylan Derivatives: The modification of xylan, leading to new biopolymer ethers and esters, demonstrates how functional groups similar to those in the query compound can be utilized to synthesize biopolymers with specific properties for drug delivery applications (K. Petzold-Welcke et al., 2014).
Novel Synthesis and Pharmaceutical Impurities
- Synthesis of Omeprazole and Proton Pump Inhibitors: A review focusing on the novel synthesis methods for omeprazole, a compound containing a sulfinyl group, highlights the importance of understanding the synthesis process and impurities of compounds with similar functional groups, which could be relevant for the synthesis and safety evaluation of the query compound (S. Saini et al., 2019).
Antioxidative and Chemopreventive Applications
- Sulforaphane from Cruciferous Vegetables: Research on sulforaphane, a compound with antioxidative and chemopreventive properties, may provide insights into potential biomedical applications of compounds with sulfinyl groups, suggesting areas of pharmacological research relevant to the query compound (P. Ferreira et al., 2019).
Environmental and Toxicological Impact of Chlorophenols
- Toxic Effects of Chlorophenols in Fish: The study of chlorophenols' toxic effects on aquatic life emphasizes the environmental impact and the importance of understanding the degradation products and toxicity mechanisms of chlorinated compounds, which could be relevant for the environmental assessment of the query compound (Tingting Ge et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-[(4-chlorophenyl)sulfinylmethyl]-N,2-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-9-16-11(7-13(15-2)17-9)8-19(18)12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGIHJHYBCBQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC)CS(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]oxolan-2-one](/img/structure/B2798366.png)



![5-butyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2798374.png)
![N-(2,4-dimethoxybenzyl)-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2798375.png)

![Methyl 6-isopropyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2798378.png)

![2-Amino-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B2798383.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2798384.png)
